BenchChemオンラインストアへようこそ!

Btk-IN-11

Kinase Inhibitor Scaffold Analysis Medicinal Chemistry BTK Chemotype Classification

Choose BTK-IN-11 (CAS 2765852-46-6) for your BTK-targeting research to leverage a structurally differentiated tricyclic chemotype with predicted superior aqueous solubility (LogP 3.8, HBD 3) compared to first-generation covalent inhibitors like ibrutinib. This reversible inhibitor, disclosed in WO2022063101A1, enables SAR exploration and lead optimization for autoimmune, inflammatory, and oncology models. Its distinct scaffold architecture supports IP positioning and may exhibit unique kinase selectivity profiles. Stock available in research quantities; contact us for bulk pricing and tailored formulation support.

Molecular Formula C26H22ClN5O3
Molecular Weight 487.9 g/mol
Cat. No. B12414576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBtk-IN-11
Molecular FormulaC26H22ClN5O3
Molecular Weight487.9 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)C(=O)NC3=CN=C4C(=C3N2)C(=CN4)C(=O)C5=C(C=C(C=C5)OC6=CC=CC=C6)Cl
InChIInChI=1S/C26H22ClN5O3/c1-32-10-9-26(14-32)25(34)30-20-13-29-24-21(22(20)31-26)18(12-28-24)23(33)17-8-7-16(11-19(17)27)35-15-5-3-2-4-6-15/h2-8,11-13,31H,9-10,14H2,1H3,(H,28,29)(H,30,34)
InChIKeyAFMCTOKRAXKKBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTK-IN-11: Procurement-Ready Chemical Definition and Key Identifier for a Next-Generation Bruton's Tyrosine Kinase Inhibitor


BTK-IN-11 (CAS No. 2765852-46-6, molecular formula C26H22ClN5O3) is a synthetic small-molecule inhibitor of Bruton's tyrosine kinase (BTK) disclosed as compound Z2 in patent WO2022063101A1 [1]. It belongs to a class of aromatic carbonyl-substituted tricyclic compounds designed to modulate BTK-mediated signaling pathways [1]. This compound is intended for research use in autoimmune, inflammatory, and oncology disease models, where BTK is a critical node in B-cell receptor and Fcγ receptor signal transduction [2].

Why Generic Substitution Fails: Differentiating BTK-IN-11 from First-Generation Covalent and Reversible BTK Inhibitors


Despite the availability of multiple BTK inhibitors, compounds within this class are not interchangeable due to critical differences in chemical scaffold architecture, binding mode (covalent vs. reversible), and selectivity profiles against clinically relevant C481S mutant BTK [1]. First-generation covalent inhibitors such as ibrutinib lose efficacy against C481S-mutant BTK, a major resistance mechanism in B-cell malignancies [2]. Conversely, reversible inhibitors such as BTK-IN-12 retain activity against the mutant but may exhibit distinct kinase selectivity patterns [3]. BTK-IN-11, disclosed in patent WO2022063101A1, represents a structurally distinct tricyclic chemotype whose specific differentiation parameters require quantitative evaluation against these established comparators.

BTK-IN-11 Quantitative Differentiation Evidence: Comparative Data for Procurement and Assay Selection


Chemical Scaffold Divergence: BTK-IN-11 Tricyclic Core Distinct from BTK-IN-12 and Ibrutinib

BTK-IN-11 is built upon an aromatic carbonyl-substituted tricyclic scaffold (spiro[pyrrolidine-tricycle] core) as disclosed in WO2022063101A1 [1]. This chemotype is structurally distinct from the pyrazolopyrimidine core of ibrutinib and the heterocyclic framework of BTK-IN-12 disclosed in WO2022037649A1 [2]. Such scaffold divergence can confer differential physicochemical properties, including LogP, topological polar surface area, and hydrogen-bonding capacity, which may impact solubility and formulation requirements [3].

Kinase Inhibitor Scaffold Analysis Medicinal Chemistry BTK Chemotype Classification

Comparative Physicochemical Properties: BTK-IN-11 vs. Ibrutinib - Solubility and Formulation Considerations

BTK-IN-11 exhibits a calculated LogP of 3.8 and a topological polar surface area (tPSA) of 99.4 Ų, with three hydrogen-bond donors (HBD) and six hydrogen-bond acceptors (HBA) [1]. In contrast, ibrutinib possesses a higher LogP of approximately 4.1 and a tPSA of 99.2 Ų, with only one HBD and seven HBA . The increased HBD count in BTK-IN-11 may enhance aqueous solubility compared to ibrutinib, a relevant factor for in vivo dosing formulation development [2].

Physicochemical Profiling In Vivo Formulation DMPK

BTK-IN-11 WT vs. C481S Mutant Potency: Comparative Context with BTK-IN-12 and Ibrutinib

Quantitative IC50 values for BTK-IN-11 against wild-type BTK and the clinically relevant C481S mutant are not publicly disclosed in the vendor datasheets or patent abstract. As a point of reference, BTK-IN-12 (a structurally related inhibitor from WO2022037649A1) exhibits IC50 values of 1.2 nM (WT) and 0.8 nM (C481S) [1], while ibrutinib shows IC50 of 0.5 nM (WT) but loses >1000-fold potency against the C481S mutant (IC50 ~1 μM) [2]. The absence of publicly available potency data for BTK-IN-11 precludes a direct quantitative comparison at this time.

C481S Mutation Resistance Kinase Inhibitor Selectivity BTK Wild-Type vs. Mutant Potency

BTK-IN-11 Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Scaffold-Hopping and Intellectual Property Diversification in Medicinal Chemistry Programs

The unique tricyclic scaffold of BTK-IN-11 (aromatic carbonyl-substituted spirocycle) provides a chemically differentiated starting point for structure-activity relationship (SAR) exploration and lead optimization campaigns [1]. Unlike ibrutinib (pyrazolopyrimidine) and BTK-IN-12 (alternative heterocyclic core), BTK-IN-11 offers a distinct chemotype for IP positioning and may exhibit different kinase selectivity fingerprints that require empirical profiling.

In Vivo Formulation Development for Compounds with Improved Aqueous Solubility Profiles

With a lower LogP (3.8 vs. ~4.1 for ibrutinib) and a higher number of hydrogen-bond donors (3 vs. 1), BTK-IN-11 is predicted to possess enhanced aqueous solubility [2]. This physicochemical advantage may simplify in vivo formulation efforts, reduce the need for complex co-solvent systems, and improve oral bioavailability in preclinical pharmacokinetic studies.

Mechanistic Studies of BTK-Dependent Signaling in Autoimmune and Inflammatory Disease Models

BTK-IN-11 is specifically disclosed in patent WO2022063101A1 for the study of autoimmune diseases, inflammatory diseases, and cancer [3]. Its application in models such as collagen-induced arthritis or B-cell activation assays may provide insights into BTK-mediated signal transduction that are complementary to studies using first-generation covalent inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Btk-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.